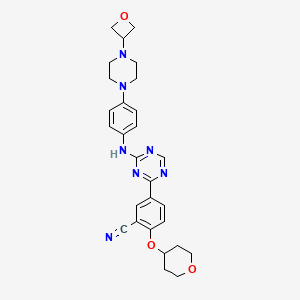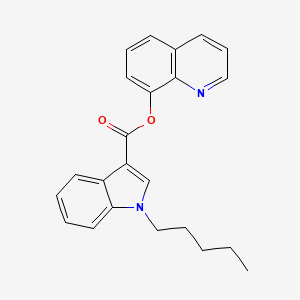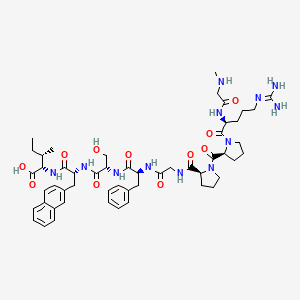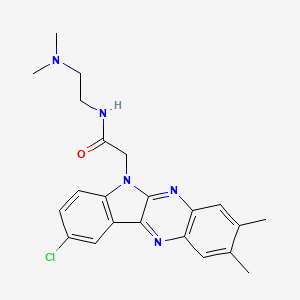
Rho-IA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rho-IA is a fluorescent probe. It acts by covalently labeling DNA fragments.
Applications De Recherche Scientifique
1. NMR Spin Relaxation and Kinetic Processes
NMR spin relaxation in the rotating frame (R(1 rho)) is crucial for characterizing chemical exchange kinetic processes on microsecond to millisecond timescales. It is particularly significant in studying biological macromolecules, where R(1 rho) measurements generally require decoupling of hydrogen scalar coupling interactions and suppression of cross-relaxation processes. New two-dimensional NMR experiments enable the use of weak radio frequency fields in R(1 rho) experiments, expanding the scope for studying chemical exchange processes (Massi et al., 2004).
2. Understanding Cell Morphogenesis and Movement
Rho signaling research has significantly contributed to understanding cell morphogenesis and movement. It has been linked to actin reorganization and studied across various biological systems, including development, brain function, cardiovascular systems, immunity, and cancer. The research on Rho signaling extends to understanding its effects on cellular responses and its role in governing cell morphogenesis and movement, particularly through actin reorganization (Narumiya & Thumkeo, 2018).
3. Regulating Cytoskeletal Organization
Rho GTPases, including Rho-IA, are integral in regulating actin cytoskeletal organization, affecting cellular processes such as cell polarity, migration, vesicle trafficking, and cytokinesis. These proteins function by interacting with various downstream targets, including actin nucleators and protein kinases. Their role has been widely studied in different mammalian cell types using both in vivo and in vitro models, providing insights into their functions in signaling to the cytoskeleton and in development (Heasman & Ridley, 2008).
4. Role in Cell Division and Membrane Protrusions
Rho-family GTPases, such as Rho-IA, have been observed to regulate cell division dynamics. For example, during HeLa cell division, activities of Rho-family GTPases like RhoA, Rac1, and Cdc42 were monitored using FRET-based probes, providing insights into their spatio-temporal regulation. These GTPases are essential in organizing the actin cytoskeleton and influencing cell behaviors like membrane protrusions and vesicle trafficking (Yoshizaki et al., 2003).
5. Involvement in Cancer and Metastasis
Rho GTPases, including Rho-IA, play significant roles in cancer and metastasis. For instance, Rho signaling pathways, mediated by effectors like ROCK and mDia1, are involved in cellular processes critical for cancer progression, such as actin cytoskeleton remodeling, adhesion, and motility. These pathways are implicated in various aspects of malignant transformation, including Ras-mediated transformation and tumor cell migration (Narumiya, Tanji, & Ishizaki, 2009).
Propriétés
Numéro CAS |
114458-99-0 |
|---|---|
Nom du produit |
Rho-IA |
Formule moléculaire |
C26H24IN3O4 |
Poids moléculaire |
569.39 |
Nom IUPAC |
9-[2-Carboxy-4-[(2-iodoacetyl)amino]phenyl]-3,6-bis(dimethylamino)-xanthylium inner salt |
InChI |
InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)18-8-5-15(28-24(31)14-27)11-21(18)26(32)33/h5-13H,14H2,1-4H3,(H-,28,31,32,33) |
Clé InChI |
BCQMPZPXKLZJFQ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC2=[O+]C3=C(C=CC(N(C)C)=C3)C(C4=CC=C(NC(CI)=O)C=C4C([O-])=O)=C2C=C1)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Rho-IA; Rho IA; RhoIA; 5-TMRIA; Tetramethylrhodamine-4-iodoacetamide; 5TMRIA; 5 TMRIA; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B610391.png)






![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)

